molecular formula C14H18N2O4 B2436671 1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1266988-06-0

1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2436671
CAS No.: 1266988-06-0
M. Wt: 278.308
InChI Key: JMBMTFZTMXFMQA-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 1-position with a (3,4-dimethoxyphenyl)methyl group and at the 3-position with a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the (3,4-dimethoxyphenyl)methyl group, and the carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring might undergo reactions typical of cyclic amines, while the carboxamide group could participate in reactions common to amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar regions could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been used in the synthesis of dioxopyrrolo and thienoisoquinolines, indicating its role in the development of heterocyclic compounds with potential pharmaceutical applications (Zinchenko et al., 2009).
  • It is involved in the synthesis of carboxamides like thiophene-2-carboxamides, demonstrating its significance in creating compounds with potential antimicrobial properties (Talupur et al., 2021).
  • Research has also focused on its use in creating crystal structures and conducting Hirshfeld surface analysis, crucial for understanding molecular interactions and properties (Prabhuswamy et al., 2016).

Biological and Pharmacological Studies

  • Studies have explored its derivatives for antidepressant and nootropic activities, highlighting its potential in central nervous system (CNS) related therapies (Thomas et al., 2016).
  • There has been interest in its analogs for cytotoxic activities against various cancer cell lines, suggesting its use in cancer research and therapy (Deady et al., 2003).
  • The compound's derivatives have been synthesized for potential antioxidant activities, indicating its role in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Future Directions

The study of new and complex organic compounds like “1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide” could lead to the discovery of new drugs or materials with useful properties. Future research could involve further exploration of its synthesis, properties, and potential applications .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)7-16-8-10(14(15)18)6-13(16)17/h3-5,10H,6-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBMTFZTMXFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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